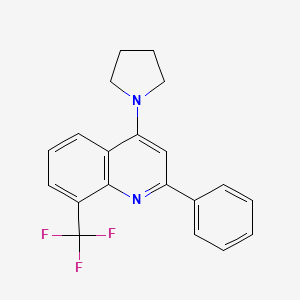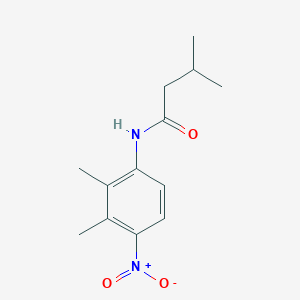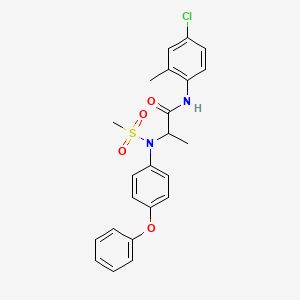
2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline
Overview
Description
2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline, also known as TTQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TTQ belongs to the class of quinolines, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline has been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline has been shown to have a variety of biochemical and physiological effects. 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline has been found to induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative disorders. In addition, 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline has been shown to have antioxidant activity, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. However, 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline also has some limitations, including its complex synthesis method, potential toxicity, and limited availability.
Future Directions
There are several future directions for research on 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline. One area of research is the development of more efficient and cost-effective synthesis methods for 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline. Another area of research is the identification of new therapeutic applications for 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline, particularly in the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline and to determine its potential toxicity and side effects.
Scientific Research Applications
2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline has been found to have anti-inflammatory activity by reducing the production of inflammatory cytokines. 2-phenyl-4-(1-pyrrolidinyl)-8-(trifluoromethyl)quinoline has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
2-phenyl-4-pyrrolidin-1-yl-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2/c21-20(22,23)16-10-6-9-15-18(25-11-4-5-12-25)13-17(24-19(15)16)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHFCFPVTSBGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-pyrrolidin-1-yl-8-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4018637.png)
![N-(4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4018646.png)
![6-({[3-{[(4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4018657.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4018665.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide](/img/structure/B4018668.png)
![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4018675.png)
![4,4'-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018688.png)
![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl benzoate](/img/structure/B4018695.png)

![4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-nitrophenyl acetate](/img/structure/B4018714.png)

![(2-methoxyethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-thienylmethyl)amine](/img/structure/B4018730.png)
![N-(2-furylmethyl)-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4018732.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4018748.png)